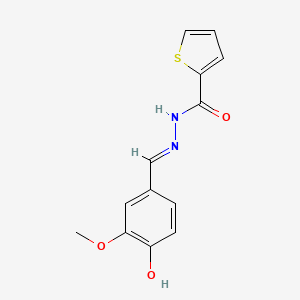![molecular formula C17H19N3O3 B2742040 2,5-dimethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}furan-3-carboxamide CAS No. 2097891-70-6](/img/structure/B2742040.png)
2,5-dimethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}furan-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dimethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}furan-3-carboxamide, also known as DMFP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMFP is a furan derivative that is synthesized through a multi-step process involving various chemical reactions. The compound has shown promising results in scientific research, particularly in the field of cancer treatment.
Wissenschaftliche Forschungsanwendungen
Drug Discovery and Development
The pyrrolidine ring is a common feature in many biologically active compounds due to its non-planarity and ability to adopt various conformations, enhancing stereochemical diversity . This compound could serve as a lead structure in the development of new therapeutic agents, with potential modifications to the pyrrolidine ring influencing biological activity and target selectivity.
Antitumor Agents
Pyrrolidine-2-one scaffolds are recurrent in antitumor agents. The presence of the 2-oxopyrrolidin-1-yl group in this compound suggests it could be synthesized into novel derivatives with antitumor properties, as similar structures have shown efficacy in this area .
Anti-inflammatory and Analgesic Activities
Compounds with a pyrrolidine structure have demonstrated anti-inflammatory and analgesic activities. The specific configuration of substituents on the pyrrolidine ring of this compound could be explored for its potential to act as an anti-inflammatory or analgesic agent .
Stereoselective Binding
The stereogenicity of the pyrrolidine ring allows for different stereoisomers, which can lead to varied biological profiles. This compound’s stereochemistry could be studied for its ability to bind enantioselectively to proteins, influencing drug design and pharmacology .
ADME/Tox Profiling
Heteroatomic fragments like those in this compound are used to modify physicochemical parameters for optimal ADME/Tox results. Research could focus on how alterations to the compound affect its absorption, distribution, metabolism, excretion, and toxicity profiles .
Chemical Synthesis and Functionalization
The compound’s structure allows for various synthetic strategies, including ring construction and functionalization of preformed rings. It could be used in chemical synthesis research to develop new methodologies or improve existing ones .
Molecular Modeling and Drug Design
Due to its complex structure, this compound can be used in computational studies for molecular modeling, helping to predict the behavior of new drug candidates and guide the design of compounds with desired biological profiles .
Pharmacophore Exploration
The sp3-hybridization of the pyrrolidine ring enables efficient exploration of pharmacophore space. This compound could be used in research to map out pharmacophore models, aiding in the identification of crucial features for biological activity .
Eigenschaften
IUPAC Name |
2,5-dimethyl-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-11-6-15(12(2)23-11)17(22)19-9-13-7-14(10-18-8-13)20-5-3-4-16(20)21/h6-8,10H,3-5,9H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZLQFDQQIRVCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2=CC(=CN=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}furan-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

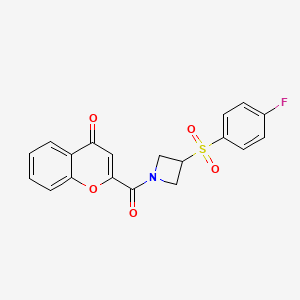
![5-bromo-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2741959.png)
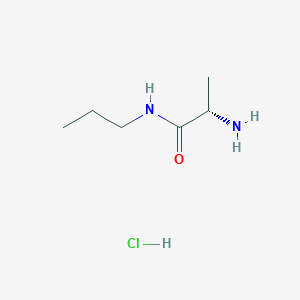
![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide hydrochloride](/img/structure/B2741961.png)

![Isopropyl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2741963.png)
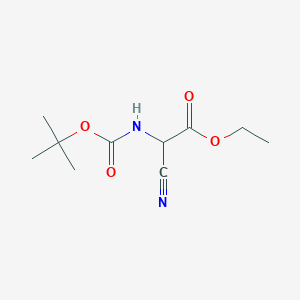
![5-methyl-2-phenyl-3-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2741966.png)
![3-(4-Bromophenyl)-N-[cyano(cyclopropyl)methyl]propanamide](/img/structure/B2741970.png)
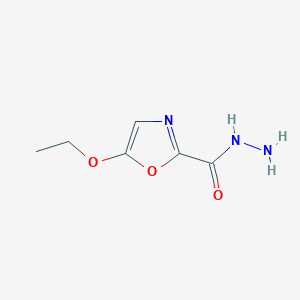

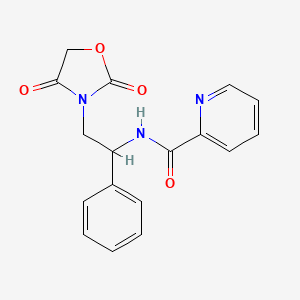
![2-Oxospiro[3.5]nonane-7-carboxylic acid](/img/structure/B2741979.png)
